1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile
Description
1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile (CAS: 1352925-64-4) is a brominated pyrazole derivative with the molecular formula C₁₂H₁₀BrN₃ and a molecular weight of 276 Da . Its structure features a pyrazole core substituted with a benzyl group at position 1, bromine at position 4, a methyl group at position 3, and a nitrile group at position 4. This compound is commercially available from multiple suppliers (e.g., Angene International, A2B Chem) with purities ranging from 95% to 98%, priced between $143 (100 mg) and $3,184 (5 g) .
Properties
IUPAC Name |
2-benzyl-4-bromo-5-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-9-12(13)11(7-14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTCMOCVKZLIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743539 | |
| Record name | 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352925-64-4 | |
| Record name | 1H-Pyrazole-5-carbonitrile, 4-bromo-3-methyl-1-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352925-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or nickel, may be used to facilitate these reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
- 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile (CAS: 863752-24-3):
- Structural difference : Bromine and methyl groups are swapped (positions 4 and 5).
- Impact : Positional isomerism alters electronic distribution and steric hindrance. The bromine at position 4 in the target compound may enhance electrophilic reactivity due to proximity to the pyrazole nitrogen, while the methyl group at position 3 may shield reactive sites .
- Commercial availability : Similar purity (95%) but distinct MFCD identifiers (MFCD19443346 vs. MFCD19443341), reflecting differences in synthesis or crystallization .
Functional Group Variations
- 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (CAS: Not provided): Structural features: Fused pyrroloimidazole core with dual bromophenyl groups and a nitrile. Molecular weight: 559 Da (vs. 276 Da for the target compound), indicating significantly higher complexity. Properties: Higher melting point (259–260°C) due to extended conjugation and rigidity .
- 5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: Not provided): Structural features: Tetrazole-thioacetyl and phenyl substituents. Molecular weight: 341.1 Da. Hydrogen bonding: Increased hydrogen bond acceptors (tetrazole and nitrile) enhance solubility in polar solvents compared to the target compound .
Substituent Modifications
- 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS: Not provided): Structural features: Bromopropanoyl acyl group instead of benzyl. Reactivity: The acyl group facilitates nucleophilic substitution reactions, contrasting with the benzyl group’s role in π-π interactions .
- 4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile (CAS: 1454848-83-9): Structural features: Hydroxymethyl group introduces polarity.
Key Comparative Data Table
Research Implications
- Synthetic Applications : The target compound’s benzyl and bromo groups make it a versatile intermediate for Suzuki couplings or nucleophilic substitutions .
- Medicinal Chemistry : Pyrazole derivatives are explored as kinase inhibitors or antimicrobial agents. The nitrile group in the target compound may act as a hydrogen bond acceptor, enhancing target binding .
- Material Science : Brominated pyrazoles are precursors in OLEDs or liquid crystals, where substituent positions dictate electronic properties .
Biological Activity
1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring with various substituents, including a benzyl group, a bromine atom, and a carbonitrile group, which contribute to its unique properties and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Benzyl group : Enhances lipophilicity and biological activity.
- Bromo group : May contribute to electrophilic reactivity.
- Methyl group : Affects sterics and electronic properties.
- Carbonitrile group : Potentially involved in hydrogen bonding interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. Some proposed mechanisms include:
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit kinases and other enzymes involved in cancer progression.
- Receptor modulation : Binding to specific receptors can lead to altered signaling pathways, impacting cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | TBD | |
| Pyrazole derivative X | HepG2 (liver cancer) | 0.19 | |
| Pyrazole derivative Y | MCF7 (breast cancer) | 3.79 |
These studies suggest that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial effects of pyrazole derivatives. For example, compounds structurally related to 1-Benzyl-4-bromo-3-methyl-1H-pyrazole have been assessed for their ability to inhibit bacterial growth.
Case Studies
Several case studies have explored the biological activity of pyrazoles:
-
Anticancer Activity Study :
- A study evaluated the efficacy of various pyrazole derivatives against multiple cancer cell lines, revealing that certain compounds exhibited IC50 values comparable to established chemotherapeutic agents.
-
Antimicrobial Evaluation :
- Another investigation focused on the antimicrobial properties of substituted pyrazoles, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
